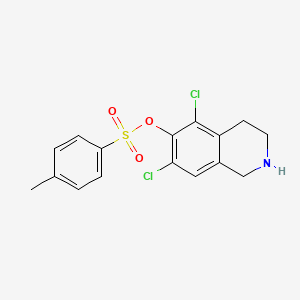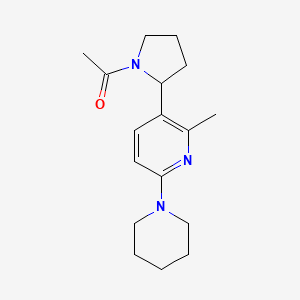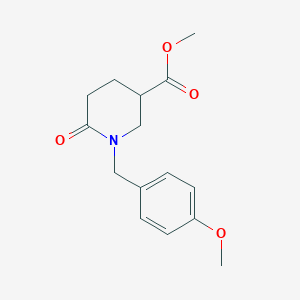
2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine is an organic compound that features a difluorophenyl group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene and pyrrolidine.
Reaction Conditions: The reaction may involve nucleophilic substitution where the pyrrolidine ring is introduced to the difluorobenzene under basic conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could potentially modify the difluorophenyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine would involve its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group might enhance binding affinity, while the pyrrolidine ring could influence the compound’s pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine
- 2-(2,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine
Uniqueness
The presence of the difluorophenyl group in 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine may confer unique properties such as increased metabolic stability and specific binding interactions compared to its analogs.
Propiedades
Fórmula molecular |
C12H16F2N2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-(2,5-difluorophenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H16F2N2/c13-9-3-4-11(14)10(7-9)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6,8,15H2 |
Clave InChI |
CLYKXGWKSBKPPK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(CN)C2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11816933.png)

![[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)







![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)

![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)

